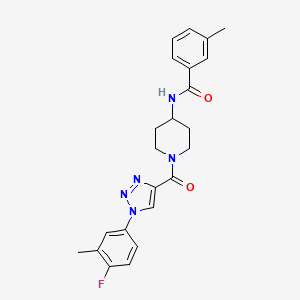

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Description

This compound features a 1,2,3-triazole core linked to a 4-fluoro-3-methylphenyl group at position 1, a piperidin-4-yl moiety via a carbonyl bridge, and a 3-methylbenzamide substituent. The piperidine and benzamide groups are common in medicinal chemistry for modulating target affinity and solubility.

Properties

IUPAC Name |

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2/c1-15-4-3-5-17(12-15)22(30)25-18-8-10-28(11-9-18)23(31)21-14-29(27-26-21)19-6-7-20(24)16(2)13-19/h3-7,12-14,18H,8-11H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSAHTQVPXGMON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl chloride

Reactants: : 4-fluoro-3-methylphenyl azide and an appropriate alkyne

Catalyst: : Copper (I) bromide

Solvent: : Tetrahydrofuran

Conditions: : Room temperature, under an inert nitrogen atmosphere

Reaction Time: : 12-18 hours

Step 2: Coupling with Piperidine

Reactants: : 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl chloride and piperidine

Catalyst: : Triethylamine

Solvent: : Dichloromethane

Conditions: : Low temperature (0°C) to moderate temperature (25°C)

Reaction Time: : 4-8 hours

Step 3: Formation of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Reactants: : Intermediate from Step 2 and 3-methylbenzoic acid

Catalyst: : N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)

Solvent: : Dimethylformamide

Conditions: : Room temperature

Reaction Time: : 24 hours

Industrial Production Methods

Scaling up for industrial production involves optimizing reaction conditions, maintaining a stringent control over temperature, pressure, and using industrial-grade solvents and reagents to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: : Can be reduced using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Substitution: : Halogen substituents can undergo nucleophilic substitution with various nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

Reducing Agents: : Lithium aluminum hydride, hydrogen with palladium catalyst

Solvents: : Dimethylformamide, dichloromethane, tetrahydrofuran

Catalysts: : Copper (I) bromide, palladium catalyst

Major Products

Oxidation Products: : Depending on the oxidizing agent, products may vary from hydroxyl derivatives to carboxylic acids.

Reduction Products: : Reduced to simpler hydrocarbons or amines.

Substitution Products: : Substituted phenyl derivatives or other nucleophile-incorporated products.

Scientific Research Applications

Chemistry

Catalysis: : Used as ligands in coordination chemistry and catalysis due to its triazole ring.

Synthesis: : Intermediate in the synthesis of more complex molecules.

Biology

Biomolecular Interactions: : Studies involving interactions with proteins and nucleic acids due to its unique structural moieties.

Medicine

Drug Development: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Material Science: : Utilized in the development of novel materials with specific functional properties.

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets. For instance, its triazole ring can form strong hydrogen bonds and π-π interactions with proteins or nucleic acids. It might inhibit enzyme activity by binding to active sites or allosteric sites, modulating their function.

Molecular Targets and Pathways

Enzymes: : Can act as inhibitors for specific enzymes involved in metabolic pathways.

Receptors: : Binds to receptors, altering their signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Piperidine-Benzamide Derivatives

3-Chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide ()

- Structural Differences :

- Triazole-linked phenyl group: 3,4-dimethylphenyl vs. 4-fluoro-3-methylphenyl in the target compound.

- Benzamide substituent: 3-chloro vs. 3-methyl.

- However, it may reduce solubility compared to the methyl group . The absence of fluorine in the phenyl ring could lower lipophilicity and alter pharmacokinetics.

4-Methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide ()

- Structural Differences :

- Triazole-linked phenyl group: Unsubstituted phenyl vs. 4-fluoro-3-methylphenyl.

- Benzamide substituent: 4-methyl vs. 3-methyl.

- The 4-methylbenzamide may exhibit different conformational flexibility compared to the 3-methyl isomer.

General Trends in Triazole Derivatives

*Estimated using fragment-based methods.

Pyrazole-Based Analogs

3-(4-{[(4-Fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide ()

- Structural Differences :

- Pyrazole replaces triazole.

- Additional carbamoyl linkage and pyridinyl group.

- Implications: Pyrazole’s reduced aromaticity compared to triazole may decrease metabolic stability but improve solubility .

N-[(1Z)-1-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide ()

- Structural Differences :

- Extended conjugated system with a prop-1-en-2-yl bridge.

- Piperidin-1-yl group instead of piperidin-4-yl.

- Implications :

Benzamide Derivatives in Agrochemicals ()

The target compound’s 3-methylbenzamide lacks this group, suggesting a trade-off between agrochemical potency and pharmaceutical safety .

Biological Activity

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a detailed examination of the biological activities associated with this specific compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C18H21FN4O2 |

| Molecular Weight | 344.38 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)C(=O)N(C)C1=CC=CC=C1F |

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown promising activity against various bacterial strains and fungi. For instance, studies indicate that modifications on the triazole ring can enhance its interaction with microbial targets, leading to increased potency.

Anticancer Potential

Research has highlighted the anticancer potential of triazole-based compounds. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may also possess anti-inflammatory properties. In particular, it has been evaluated for its ability to inhibit pro-inflammatory cytokines in cellular models.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The triazole moiety is known to facilitate binding with enzymes and receptors involved in various biochemical pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers focused on evaluating the antimicrobial efficacy of triazole derivatives against Mycobacterium tuberculosis. The compound exhibited an IC50 value significantly lower than many existing treatments, suggesting its potential as a novel anti-tubercular agent .

Study 2: Antitumor Activity

In another investigation into the anticancer properties of triazoles, this compound was tested against breast cancer cell lines. Results indicated a substantial reduction in cell viability at concentrations as low as 5 µM .

Q & A

Q. Methodology :

- Docking simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases).

- In vitro assays : Compare IC values against analogs in enzyme inhibition assays .

Advanced: How can contradictory data in biological activity reports be resolved?

Answer: Contradictions often arise from assay variability or off-target effects. Mitigate via:

- Orthogonal validation : Pair enzymatic assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) .

- Binding kinetics : Use surface plasmon resonance (SPR) to measure dissociation constants () and rule out false positives .

- Dose-response curves : Ensure reproducibility across ≥3 independent experiments with positive/negative controls .

Basic: What analytical techniques are essential for characterizing its stability under experimental conditions?

Answer:

- Thermogravimetric analysis (TGA) : Assess decomposition temperature (typically >200°C for similar triazoles) .

- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- pH stability : Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for preclinical profiling .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Answer:

- Flow chemistry : Implement continuous-flow reactors for CuAAC to enhance reaction control and reduce side products (e.g., dimerization) .

- Catalyst screening : Compare Cu(I) vs. Ru(II) catalysts for regioselectivity in triazole formation .

- Solvent optimization : Use DMF for high solubility but switch to EtOAc/water biphasic systems for easier purification .

Advanced: How can molecular modeling predict off-target interactions in drug discovery workflows?

Answer:

- Pharmacophore mapping : Align triazole and benzamide motifs with known kinase inhibitors (e.g., EGFR or Aurora kinases) .

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability .

- ADMET prediction : Use SwissADME to forecast CYP450 inhibition or hERG channel binding risks .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

- HepG2 cells : Assess hepatotoxicity via lactate dehydrogenase (LDH) release assays .

- hERG assay : Use patch-clamp electrophysiology to evaluate cardiac liability .

- Ames test : Screen for mutagenicity with Salmonella typhimurium TA98/TA100 strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.